Carnosifloside I

Description

Properties

CAS No. |

109985-90-2 |

|---|---|

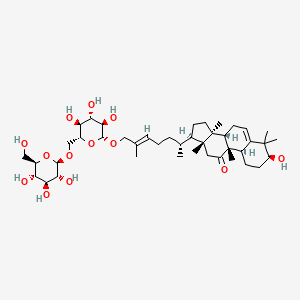

Molecular Formula |

C42H68O13 |

Molecular Weight |

781 g/mol |

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,9,13,14-pentamethyl-17-[(E,2R)-6-methyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C42H68O13/c1-21(19-52-37-36(51)34(49)32(47)27(55-37)20-53-38-35(50)33(48)31(46)26(18-43)54-38)9-8-10-22(2)23-15-16-40(5)28-13-11-24-25(12-14-29(44)39(24,3)4)42(28,7)30(45)17-41(23,40)6/h9,11,22-23,25-29,31-38,43-44,46-51H,8,10,12-20H2,1-7H3/b21-9+/t22-,23-,25-,26-,27-,28+,29+,31-,32-,33+,34+,35-,36-,37-,38-,40+,41-,42+/m1/s1 |

InChI Key |

FHOKVOIILRHONR-NOLKYRRZSA-N |

SMILES |

CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)O)C)C)C |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)O)C)C)C |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Elucidation

Extraction and Chromatographic Purification Techniques from Plant Materials

The journey to understanding Carnosifloside I begins with its extraction from plant sources, notably from species such as Hemsleya carnosiflora. nottingham.ac.ukgoogle.com The initial step typically involves the extraction of the plant material with solvents like hot water. google.com This crude extract, containing a mixture of various compounds, then undergoes a series of purification steps.

A common and effective method for the initial cleanup and concentration of glycosides like this compound is the use of adsorption resins. google.com The aqueous extract is passed through a column packed with a macroporous adsorbent resin, which traps the steviol (B1681142) glycosides. google.com Further purification is achieved through various chromatographic techniques. These methods are crucial for separating this compound from other closely related compounds. googleapis.comgoogle.com Column chromatography, often employing a series of columns with different adsorbent materials, is a key step in obtaining the pure compound. google.com

Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques including COSY, HMBC, NOESY) for Planar and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules like this compound. wiley.comugent.be Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.

1D NMR spectra, specifically ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. wiley.com The chemical shifts in these spectra give clues about the electronic environment of each nucleus.

2D NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) helps identify protons that are coupled to each other, typically on adjacent carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (usually over two to three bonds), which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. nottingham.ac.uk

The data obtained from these NMR experiments are meticulously analyzed to assign the planar structure and relative stereochemistry of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for a Cucurbitane-type Triterpenoid (B12794562) Glycoside Moiety Similar to this compound (Note: Specific data for this compound may vary and should be referenced from primary literature. This table is illustrative.)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 35.4 | 1.55 (m), 1.65 (m) |

| 2 | 28.1 | 2.10 (m) |

| 3 | 78.9 | 3.25 (dd, 11.5, 4.5) |

| ... | ... | ... |

| Glc-1' | 104.5 | 4.50 (d, 7.8) |

| Glc-2' | 75.2 | 3.45 (t, 8.0) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound. nottingham.ac.ukugent.be By measuring the mass-to-charge ratio with high accuracy, HRMS allows for the unambiguous determination of the molecular formula. ugent.be Techniques like electrospray ionization (ESI) are often coupled with HRMS to gently ionize the molecule without causing fragmentation. nottingham.ac.ukgoogleapis.com This information is fundamental and complements the structural fragments identified by NMR.

Electronic Circular Dichroism (ECD) Analysis for Absolute Configuration Determination

While NMR can establish the relative stereochemistry, Electronic Circular Dichroism (ECD) spectroscopy is a crucial tool for determining the absolute configuration of chiral molecules like this compound. encyclopedia.pubrsc.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. encyclopedia.pubphotophysics.com By comparing the experimental ECD spectrum of this compound with theoretically calculated spectra for possible stereoisomers, the absolute configuration can be confidently assigned. rsc.org

Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy provide valuable information about the functional groups present in this compound.

UV-Visible Spectroscopy detects electronic transitions within the molecule. lehigh.eduphosphortech.com The presence of chromophores, such as double bonds or carbonyl groups, will result in characteristic absorption bands. While some reports indicate no significant UV absorption for this compound, this in itself is useful information. nottingham.ac.uk

Infrared (IR) Spectroscopy measures the vibrations of molecular bonds. lehigh.edulibretexts.org Specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), exhibit characteristic absorption frequencies in the IR spectrum, allowing for their identification. nottingham.ac.uklibretexts.org

Chemical Derivatization and Hydrolysis for Monosaccharide Identification (e.g., HPLC-CAD analysis of D-glucoses)

This compound is a glycoside, meaning it consists of a non-sugar part (aglycone) attached to one or more sugar units (monosaccharides). googleapis.com To identify the constituent monosaccharides, chemical hydrolysis is performed. libretexts.org This process, typically using a dilute acid, cleaves the glycosidic bonds, releasing the individual sugar units. libretexts.orgsci-hub.se

Once hydrolyzed, the monosaccharides are analyzed to determine their identity and stereochemistry. A common method involves derivatization followed by analysis using techniques like High-Performance Liquid Chromatography (HPLC). The use of a Charged Aerosol Detector (CAD) with HPLC can be a valuable tool for the quantitative analysis of these sugars. By comparing the retention times of the hydrolyzed sugars with those of known standards, such as D-glucose, their identity can be confirmed. researchgate.net

Biosynthesis and Metabolic Pathways of Cucurbitane Glycosides

General Overview of Cucurbitane Triterpenoid (B12794562) Biosynthesis in Plants

The biosynthesis of cucurbitane triterpenoids begins with the cyclization of 2,3-oxidosqualene, a common precursor for many triterpenoids. frontiersin.orgnih.gov This crucial step is catalyzed by a specific oxidosqualene cyclase (OSC) known as cucurbitadienol (B1255190) synthase (CDS). nih.govnih.gov The product of this reaction, cucurbitadienol, serves as the foundational scaffold for the vast array of cucurbitacins and their glycosides found in nature. nih.govnih.gov

Following the formation of the cucurbitadienol skeleton, a series of modifications occur, primarily oxidation and glycosylation, which lead to the structural diversity observed in this class of compounds. nih.govpnas.org These modifications are catalyzed by various enzymes, including cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). nih.govnih.gov The cucurbitane skeleton is characterized as 19-(10→9β)-abeo-10α-lanost-5-ene, also referred to as 9β-methyl-19-norlanosta-5-ene. mdpi.comresearchgate.net The subsequent enzymatic modifications at different positions on this skeleton result in the twelve distinct categories of cucurbitacins. nih.govnih.gov

Enzymatic Steps and Gene Expression Involved in Glycosylation and Functionalization of the Cucurbitane Skeleton

The functionalization of the cucurbitane skeleton is a highly orchestrated process involving several enzyme families. Cytochrome P450s are responsible for introducing hydroxyl groups at various positions on the cucurbitadienol core, leading to a variety of oxidized intermediates. tandfonline.commaxapress.com These hydroxylation patterns are critical for the subsequent glycosylation steps and contribute significantly to the final structure and biological activity of the molecule. mdpi.com

Glycosylation, the attachment of sugar moieties, is a vital modification catalyzed by UDP-glycosyltransferases (UGTs). nih.govmdpi.com UGTs transfer a glycosyl group from a nucleotide sugar, typically UDP-glucose, to the hydroxyl groups of the cucurbitane aglycone. mdpi.com This process can be complex due to the presence of multiple potential hydroxyl sites on the aglycone. mdpi.com The regioselectivity of UGTs determines which hydroxyl group is glycosylated, leading to the formation of different glycosides. For instance, studies on mogroside biosynthesis have identified specific UGTs responsible for glycosylating the cucurbitane core at particular positions. nih.gov

The expression of the genes encoding these biosynthetic enzymes, such as oxidosqualene cyclases, CYP450s, and UGTs, is often tissue-specific and can be induced by various factors, including abiotic stress. frontiersin.org For example, in cucumber, the expression of cucurbitacin C biosynthetic genes is controlled by tissue-specific transcription factors. nih.gov Similarly, in Luffa, genes for cucurbitacin biosynthesis, including Bi (an OSC), CYP450s, and an acyltransferase (ACT), were found to be significantly upregulated in bitter varieties. frontiersin.org

Intermediates and Precursors in the Biosynthetic Pathway of Carnosifloside I and Related Compounds

The biosynthetic pathway to this compound and other complex cucurbitane glycosides proceeds through a series of intermediate compounds. The primary precursor for all cucurbitane-type triterpenoids is 2,3-oxidosqualene, which is cyclized to form cucurbitadienol. nih.govnih.gov

Subsequent oxidation reactions catalyzed by CYP450s generate a variety of hydroxylated cucurbitadienol derivatives. nih.govmaxapress.com For example, in the biosynthesis of mogrosides, cucurbitadienol is oxidized at the C-11 position to produce 11-oxo cucurbitadienol and 11-hydroxy cucurbitadienol. nih.gov These oxidized intermediates then serve as substrates for glycosylation by UGTs.

A plausible common precursor for a group of related cucurbitane glycosides, the taimordisins, is 3-hydroxycucurbita-5,24-dien-19-al-7,23-di-O-β-glucopyranoside. nih.gov This suggests that a di-glycosylated intermediate can undergo further modifications to yield a variety of complex glycosides. The biosynthesis of this compound likely follows a similar stepwise pathway, starting from the basic cucurbitane skeleton, followed by a series of specific oxidation and glycosylation events.

Molecular Genetic Approaches to Study Biosynthetic Enzymes

The study of the enzymes and genes involved in cucurbitane glycoside biosynthesis heavily relies on molecular genetic and genomic approaches. Comparative genomics has been a powerful tool to identify biosynthetic gene clusters in different cucurbit species like cucumber, melon, and watermelon. nih.gov By comparing the genomes of bitter and non-bitter varieties, researchers have been able to pinpoint the genes responsible for cucurbitacin production. nih.gov

Transcriptome analysis, particularly RNA-seq, has been instrumental in identifying candidate genes involved in the biosynthesis of these compounds. tandfonline.comfigshare.com By analyzing gene expression patterns in different tissues and under various conditions, scientists can correlate the expression of specific genes with the accumulation of certain metabolites. frontiersin.orgfigshare.com For example, in Momordica charantia, RNA-seq analysis led to the identification of four oxidosqualene cyclase genes with distinct expression patterns in different tissues. tandfonline.com

Furthermore, heterologous expression of candidate genes in microbial systems like yeast is a common strategy to characterize the function of biosynthetic enzymes. nih.govoup.com This approach allows for the in vitro reconstitution of parts of the biosynthetic pathway, enabling detailed studies of enzyme kinetics and substrate specificity. nih.gov For instance, the function of a multifunctional P450 enzyme (CYP87D18) involved in mogroside biosynthesis was confirmed through its expression in yeast. nih.gov

Based on a comprehensive review of available scientific literature, there is insufficient specific data to generate a detailed article on the chemical compound “this compound” that adheres to the provided outline.

Searches for "this compound" yield very limited information. The primary sources that mention this compound either list it as a constituent of a complex traditional medicine formula without detailing its individual properties, or briefly mention it in comparative chemical analyses without providing biological activity data.

One source, a book on Traditional Chinese Medicines, notes that this compound is used for anti-infective purposes and to treat a variety of ailments including gastritis, ulcers, and respiratory infections. pageplace.de Another study on a traditional Chinese medicine formulation for prostate cancer, CFF-1, identifies this compound as one of its 112 bioactive compounds; however, the research focuses on the effects of the entire formulation and does not isolate the pharmacological activities of this compound. aging-us.comresearchgate.net

Anti-inflammatory Effects: No in vitro studies on macrophage models (e.g., LPS-induced RAW 264.7 cells) or data on the modulation of inflammatory mediators like NO production for this compound are available.

Antineoplastic and Chemopreventive Potentials: There is no specific information on the inhibition of cancer cell proliferation, migration, and invasion, the induction of apoptosis in cancer cells, or its screening for cancer chemopreventive activities such as the inhibition of Epstein-Barr virus early antigen (EBV-EA) induction.

It is important to distinguish "this compound" from the similarly named and extensively researched dipeptide "Carnosine." A significant body of literature exists for Carnosine covering the areas of interest in the user's outline, including its anti-inflammatory, antineoplastic, and chemopreventive properties. However, this information cannot be attributed to this compound.

Due to the lack of specific, verifiable research data on the pharmacological activities of this compound as requested, it is not possible to construct the detailed, scientifically accurate article outlined by the user.

Pharmacological Activities and Biological Potentials Pre Clinical Investigations

Antineoplastic and Chemopreventive Potentials

Role as a Component in Traditional Chinese Medicine (TCM) Formulas Against Specific Cancers (e.g., Prostate Cancer, Nasopharyngeal Carcinoma)

Carnosifloside I is a naturally occurring cucurbitane glycoside found in plants of the Hemsleya genus, such as Hemsleya carnosiflora, which is known in Traditional Chinese Medicine (TCM) as "Rou Hua Xue Dan" herb.ac.cn. The tubers of plants from the Hemsleya genus have a history of use in Chinese folk medicine for their anti-inflammatory, heat-clearing, and detoxification properties mdpi.com. These therapeutic actions are considered relevant in the TCM approach to managing conditions that can include cancers.

While specific classical or proprietary TCM formulas explicitly listing this compound for the treatment of prostate cancer or nasopharyngeal carcinoma are not prominently documented in the available scientific literature, the chemical class to which it belongs—cucurbitane triterpenoids—has been a subject of anticancer research. Studies have shown that various cucurbitane-type triterpenoids isolated from Hemsleya species exhibit cytotoxic activities against a range of human cancer cell lines nih.govnih.gov. For instance, compounds isolated from Hemsleya chinensis have demonstrated significant cytotoxic effects against MCF-7 (breast cancer), HCT-116 (colon cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines nih.gov. One of these compounds was found to induce apoptosis and cause G0/G1 phase cell cycle arrest in MCF-7 cells nih.gov.

The application of Hemsleya in TCM is often associated with its potent anti-inflammatory effects mdpi.comnih.govnih.gov. Given the well-established link between chronic inflammation and the development and progression of various cancers, the anti-inflammatory properties of its constituents, including cucurbitane glycosides like this compound, may contribute to its therapeutic potential in oncology within the framework of TCM mdpi.com. The tubers of Hemsleya chinensis are key ingredients in modern preparations like Xuedansu Tablets, used for treating inflammatory conditions such as gastric ulcers and pancreatitis mdpi.com. This underscores the recognized anti-inflammatory and cytoprotective value of the plant genus from which this compound is derived.

Antiviral Properties (Weak Anti-HIV-1 Activity)

Pre-clinical investigations into the antiviral potential of cucurbitane triterpenoids from the Hemsleya genus have revealed activity against the Human Immunodeficiency Virus 1 (HIV-1). While research specifically detailing the anti-HIV-1 activity of this compound is limited in the available literature, studies on analogous compounds from the same genus provide evidence of this biological potential.

A study on the chemical constituents of Hemsleya penxianensis identified a range of cucurbitane glycosides. In this study, a compound structurally related to this compound demonstrated weak anti-HIV-1 activity in C8166 cells researchgate.net. In another investigation focusing on Hemsleya endecaphylla, a different cucurbitane triterpenoid (B12794562), cucurbitacin B, exhibited potent anti-HIV-1 activity in C8166 cells nih.govacs.org. These findings indicate that the cucurbitane skeleton, which is the core structure of this compound, is a promising scaffold for the development of antiviral agents. The table below summarizes the anti-HIV-1 activity of cucurbitane triterpenoids isolated from Hemsleya species.

| Compound | Source Plant | Cell Line | EC₅₀ (µg/mL) | Selectivity Index (SI) |

| Jinfushanoside E | Hemsleya penxianensis | C8166 | 5.9 | 13.5 |

| Cucurbitacin B | Hemsleya endecaphylla | C8166 | 0.09 | 16.7 |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. SI (Selectivity Index) is the ratio of the toxic concentration to the effective concentration and is a measure of the drug's safety margin.

The data suggest that while some cucurbitanes show potent activity, others, like jinfushanoside E, display a weaker effect researchgate.net. This variability highlights the importance of specific structural features in determining the extent of antiviral efficacy. Although direct data for this compound is not available, its classification within this active group of compounds suggests it may also possess some level of anti-HIV-1 activity, warranting further investigation.

Antinociceptive Activities

Information specifically documenting the antinociceptive (pain-relieving) properties of this compound is not currently available in the scientific literature. However, the anti-inflammatory activities associated with the cucurbitane class of compounds and the traditional uses of the Hemsleya genus suggest a potential role in modulating pain pathways, particularly those related to inflammation.

The tubers of Hemsleya chinensis, a source of cucurbitane glycosides including this compound, are utilized in folk medicine to treat inflammatory conditions such as enteritis, bronchitis, and tonsillitis, which are often accompanied by pain mdpi.comnih.gov. The anti-inflammatory effects of cucurbitane triterpenes from Hemsleya chinensis have been demonstrated in studies showing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages nih.govbohrium.com. Since inflammatory mediators like NO can contribute to pain sensitization, the inhibition of their production could be a mechanism for antinociception.

Molecular docking studies have further suggested that cucurbitane glycosides have a high affinity for proteins involved in key inflammatory signaling pathways, such as NF-κB mdpi.comnih.gov. The NF-κB pathway is known to play a critical role in the expression of pro-inflammatory genes that are also involved in the generation and maintenance of pain states. While these findings provide a mechanistic basis for potential antinociceptive effects, direct experimental evidence from in vivo models of nociception is needed to confirm this activity for this compound.

Other Emerging Biological Activities (e.g., Antimicrobial Potential within the Cucurbitane Class)

The cucurbitane class of triterpenoids, to which this compound belongs, is recognized for a variety of biological activities, including antimicrobial potential mdpi.com. The traditional use of Hemsleya chinensis tubers as an antiseptic agent in Chinese folk medicine supports the likelihood of antimicrobial properties being present in its chemical constituents mdpi.com.

Scientific studies have established that cucurbitane triterpenes can exhibit antibacterial actions mdpi.com. For instance, preparations containing these compounds, such as Xuedansu Tablets, are used clinically as effective antibacterial and anti-inflammatory agents for digestive system disorders mdpi.com. This clinical application points to the therapeutic relevance of the antimicrobial effects of compounds derived from Hemsleya.

While specific studies detailing the antimicrobial spectrum and potency of purified this compound are scarce, the established biological activity of its chemical class provides a strong rationale for its investigation as a potential antimicrobial agent. Further research is necessary to isolate this compound and test its efficacy against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentrations (MIC) and potential mechanisms of action. The existing evidence for the cucurbitane class suggests that this is a promising area for future research into the therapeutic applications of this compound.

Based on a comprehensive search of available scientific literature, there is currently insufficient information to detail the specific molecular mechanisms and target interactions of This compound with the following cellular signaling pathways:

NF-κB Pathway

MAPK Pathway (p38 MAPK)

PI3K/Akt Pathway

AMPK Signaling Pathway

Nrf2 Signaling Pathway

HIF-1 Signaling Pathway

The search for "this compound" did not yield specific research findings detailing its modulation of, or interaction with, these key cellular pathways. The majority of the available research focuses on related but distinct compounds such as Carnosine and Carnosic Acid. Due to the principle of scientific accuracy, the specific actions of these other compounds cannot be attributed to this compound.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its detailed interactions with the specified signaling pathways cannot be generated at this time. Further research is required to elucidate the specific molecular activities of this compound.

Molecular Mechanisms of Action and Target Interactions

Modulation of Key Cellular Signaling Pathways

TNF Signaling Pathway Crosstalk

Currently, there is no specific scientific literature detailing the interaction or crosstalk between Carnosifloside I and the Tumor Necrosis Factor (TNF) signaling pathway. The TNF pathway is a critical component of the inflammatory response, and while other natural compounds have been studied for their modulatory effects on this pathway, similar research dedicated to this compound has not been published. Therefore, any potential influence of this compound on TNF-mediated cellular events remains uncharacterized.

Protein-Ligand Interaction Studies (e.g., Molecular Docking Analyses)

Detailed protein-ligand interaction studies, such as molecular docking analyses, are crucial for understanding how a compound may exert a biological effect. However, specific studies on this compound are not present in the available literature.

There are no published molecular docking studies that have assessed the binding affinity of this compound to common inflammation-related proteins. Such research would be necessary to predict its potential anti-inflammatory activity by examining its ability to bind to key targets in inflammatory cascades.

Similarly, the scientific literature lacks molecular docking analyses or other binding studies investigating the interaction between this compound and the specified cancer-relevant targets: Prostaglandin-Endoperoxide Synthase 2 (PTGS2), Cyclin D1 (CCND1), DNA (cytosine-5)-methyltransferase 3B (DNMT3B), Retinoid X Receptor Beta (RXRB), and Hypoxanthine Phosphoribosyltransferase 1 (HPRT1). Without such studies, the potential of this compound to modulate the activity of these specific proteins in a cancer context is unknown.

Influence on Gene Expression and Protein Regulation

Investigations into how this compound may influence cellular function at the genetic level are not available. There are no published studies on its effects on gene expression or the regulation of specific proteins. This includes a lack of transcriptomic or proteomic data that would provide insight into the cellular pathways modulated by this compound.

Network Pharmacology Approaches to Decipher Multicomponent Synergies

Network pharmacology is a powerful tool used to understand the complex interactions between chemical compounds and biological systems. This approach has not been applied to this compound in any published research. Consequently, there is no data on its potential targets, the pathways it might influence, or how it might act synergistically with other compounds.

Structure Activity Relationship Sar Studies

Identification of Crucial Structural Motifs for Biological Activity

The bioactivity of cucurbitane glycosides, including Carnosifloside I, is not merely a property of the core tetracyclic triterpenoid (B12794562) skeleton but is significantly modulated by the nature and position of its substituents. mdpi.com Research has identified several key structural features that are crucial for conferring and enhancing biological effects, such as anti-inflammatory potential. mdpi.com

The presence and number of sugar moieties are paramount in defining the activity of cucurbitane glycosides. mdpi.com Studies involving molecular docking with proteins in anti-inflammatory signaling pathways (such as NF-κB, AMPK, and Nrf2) have shown that glycosylation significantly enhances binding affinity. mdpi.com Specifically, the substitution of multiple glucose units at the C-3 and/or C-26/27 positions of the cucurbitane skeleton has been identified as a crucial factor for potential bioactivity. mdpi.com This suggests that the sugar groups are not passive solubility enhancers but actively participate in molecular interactions with biological targets. mdpi.com The increased number of hydroxyl groups and the potential for hydrogen bonding provided by the glucose units likely contribute to a stronger and more specific binding to target proteins. mdpi.com

Beyond glycosylation, other specific substituents play a vital role in modulating activity. For instance, the presence of an acetyl group at the C-25 position has been singled out as a key feature for enhancing biological activity. mdpi.com Cucurbitane triterpenoids that possess a C-25 acetyl group have demonstrated superior binding capacities, particularly with the inflammatory transcription factor NF-κB. mdpi.com This acetylation, a seemingly minor structural modification, can therefore significantly impact the compound's pharmacological profile. mdpi.comwikipedia.org The structural features of triterpenoids in the genus Hemsleya often include a hydroxyl or acetyl group at the C-25 position of the side chain. cabidigitallibrary.org

The table below summarizes the impact of these key structural motifs on biological activity.

| Structural Feature | Position | Impact on Biological Activity | Source |

| Multiple Glucose Units | C-3 and/or C-26/27 | Crucial for potential bioactivity; enhances affinity for anti-inflammatory protein targets. | mdpi.com |

| Acetyl Group | C-25 | Enhances binding capacity to proteins like NF-κB, contributing to better bioactivity. | mdpi.com |

Structure-Sensory Property Relationships: Case Study of Taste

The relationship between a molecule's structure and its sensory properties, such as taste, is a well-established area of study. longdom.org this compound and its analogues, isolated from the rhizomes of Hemsleya carnosiflora, provide a compelling case study in how subtle structural changes can lead to dramatic differences in taste perception. researchgate.netresearchgate.net

This compound itself is reported to be tasteless. researchgate.netresearchgate.net However, other closely related glycosides isolated from the same plant exhibit distinct taste profiles. Carnosiflosides II, III, and IV are bitter, while Carnosiflosides V and VI are sweet. researchgate.netresearchgate.net This divergence in taste among structurally similar compounds highlights the high specificity of taste receptors. The precise arrangement of glycosidic linkages and substituents on the aglycone determines how the molecule interacts with the T1R and T2R families of G-protein coupled receptors that mediate sweet and bitter tastes, respectively. google.com The tasteless nature of this compound, compared to its bitter and sweet congeners, underscores that the specific combination and configuration of its structural motifs fail to effectively activate these taste receptors.

The table below illustrates the structure-taste relationship among Carnosifloside analogues.

| Compound | Source Organism | Taste Profile | Source |

| This compound | Hemsleya carnosiflora | Tasteless | researchgate.netresearchgate.net |

| Carnosifloside II | Hemsleya carnosiflora | Bitter | researchgate.net |

| Carnosifloside III | Hemsleya carnosiflora | Bitter | researchgate.netcabidigitallibrary.org |

| Carnosifloside IV | Hemsleya carnosiflora | Bitter | researchgate.net |

| Carnosifloside V | Hemsleya carnosiflora | Sweet | researchgate.net |

| Carnosifloside VI | Hemsleya carnosiflora | Sweet | researchgate.net |

Chemical Synthesis, Semisynthesis, and Analog Design

Strategies for Academic Synthesis of Cucurbitane Core Structures

The total synthesis of the cucurbitane skeleton is a complex undertaking due to its tetracyclic framework and multiple stereocenters. researchgate.net Academic research has explored various strategies to construct this intricate core.

One notable bioinspired approach begins with lanosterol, a readily available sterol. researchgate.net This strategy mimics the proposed biosynthetic pathway of cucurbitanes in nature. researchgate.net Key transformations in this synthesis include:

Wagner-Meerwein Rearrangement: A biomimetic tandem Wagner-Meerwein type rearrangement is employed to convert the lanostane (B1242432) skeleton into the cucurbitane core. researchgate.netthieme-connect.com This acid-catalyzed reaction involves the migration of a methyl group and a hydride. researchgate.net

Photochemical Oxa-di-π-methane (ODPM) Rearrangement: This photochemical reaction is used to construct the characteristic five-membered B-ring of the cucurbitane skeleton. researchgate.netthieme-connect.com

Barton-McCombie Deoxygenation: A photoinduced deoxygenation reaction is utilized to adjust the oxidation state at sterically hindered positions, such as C11. researchgate.net

Another synthetic strategy diverts from the biosynthetic hypothesis and provides direct access to the cucurbitane skeleton without a lanostane intermediate. researchgate.net This de novo approach starts from a simple chiral enyne and involves a sequence of reactions including: researchgate.net

Annulative cross-coupling

Intramolecular Heck reaction

Hydroxy-directed Simmons-Smith cyclopropanation

Regioselective deconjugative alkylation

Allylic oxidation

Researchers have also developed a synthesis strategy for the asymmetric construction of tetracyclic terpenoid motifs that allows for the creation of quaternary centers at C9, C10, and C13. springernature.com This approach utilizes a metallacycle-mediated annulative cross-coupling reaction followed by a double asymmetric tandem protodesilylation and Friedel–Crafts cyclization to form the B-ring. springernature.com An oxidative rearrangement then facilitates a stereospecific alkyl group migration from C9 to C10. springernature.com

Semisynthetic Modifications of Natural Carnosifloside I for Enhanced Properties

While information specifically on the semisynthesis of this compound is limited, general strategies for modifying related cucurbitacins provide insight into potential approaches. Semisynthesis involves using the naturally occurring compound as a starting material to create derivatives with potentially improved properties. researchgate.net

For other cucurbitacins, such as dihydrocucurbitacin B and cucurbitacin B, researchers have prepared libraries of semisynthetic derivatives. researchgate.net These modifications have included: researchgate.net

Removal, modification, or permutation of functional groups on the A and B rings.

Alterations to the side chain.

These modifications aim to enhance biological activity or improve physicochemical properties. For instance, modifications to the A ring of cucurbitacin B have been shown to be particularly effective. researchgate.net

Design and Synthesis of Novel Cucurbitane Glycoside Analogues Based on SAR Insights

For example, in the design of novel anti-cancer agents based on other natural products like curcumin, analogues are synthesized by condensing various aromatic aldehydes with ketones to create α,β-unsaturated ketones with extended conjugation. researchgate.netnih.gov These analogues are then tested to determine their activity, providing insights for the design of more potent compounds. nih.gov This iterative process of design, synthesis, and biological evaluation is crucial for developing new therapeutic agents.

Enzymatic Approaches for Glycoside Modifications (general principles)

Enzymatic methods offer a powerful and highly selective tool for modifying the glycoside portions of natural products like this compound. mdpi.com These approaches can overcome challenges associated with traditional chemical synthesis, such as regioselectivity and stereoselectivity. mdpi.com

General principles of enzymatic glycoside modification include:

Glycosyltransferases (GTs): These enzymes catalyze the transfer of a sugar moiety from an activated sugar donor, such as a sugar nucleotide, to an acceptor molecule. mdpi.com GTs are highly specific for both the donor and acceptor substrates, allowing for precise control over the glycosylation site and the stereochemistry of the new glycosidic bond. mdpi.com

Glycosidases (GHs): While their natural function is to hydrolyze glycosidic bonds, glycosidases can be used for synthesis under specific conditions (thermodynamic or kinetic control). mdpi.com Engineered glycosidases, known as glycosynthases, are mutated to suppress their hydrolytic activity and favor the synthesis of glycosides. mdpi.com

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic transformations. nih.gov A core structure can be synthesized chemically, followed by enzymatic glycosylation to add or modify sugar residues. This strategy leverages the efficiency of chemical synthesis for the aglycone and the selectivity of enzymes for the glycosylation steps. nih.gov

Enzymatic modifications can lead to derivatives with improved properties, such as enhanced solubility or bioactivity. mdpi.com For example, the glycosylation of compounds can significantly increase their water solubility. mdpi.com

Advanced Analytical and Bioanalytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Carnosifloside I from complex matrices such as plant extracts. mdpi.comconicet.gov.ar The method's high resolution and sensitivity make it ideal for isolating individual compounds from intricate mixtures. epo.orglcms.cz In practice, a reversed-phase C18 column is commonly employed, often with a gradient elution system. conicet.gov.ar This typically involves a mobile phase consisting of an aqueous solvent (like water with a small percentage of formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). conicet.gov.ar

The separation process can be optimized by adjusting parameters like the gradient profile, flow rate, and column temperature to achieve the best resolution between this compound and other co-eluting compounds. conicet.gov.ar Quantification is typically performed using a UV detector, as the chromophoric nature of this compound allows for its detection and measurement based on light absorption at a specific wavelength. The development of rapid HPLC methods, some with run times under 15 minutes, has significantly increased the throughput for routine quality control and analysis of this compound. conicet.gov.ar

Table 1: HPLC Parameters for Analysis

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-phase C18 | Stationary phase for separation |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile | Elutes compounds at different rates |

| Flow Rate | 0.8 mL/min | Controls the speed of the separation |

| Temperature | 35 °C | Affects viscosity and separation efficiency |

| Detection | UV Detector | Quantifies the compound based on light absorption |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound within highly complex biological or botanical mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool. lcms.czresearchgate.netnih.gov This technique couples the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. thermofisher.com LC-MS/MS allows for the direct identification and quantification of compounds, even at trace levels, from intricate matrices, often minimizing the need for extensive sample preparation. lcms.cznih.gov

The process involves the separation of the mixture by LC, followed by ionization of the eluted compounds and their subsequent analysis by a mass spectrometer. thermofisher.com Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting a selected parent ion into characteristic daughter ions, creating a unique "fingerprint" for the compound of interest. researchgate.net This fragmentation pattern is highly specific and allows for confident identification of this compound, even when co-eluting with other structurally similar molecules. spectroscopyonline.com The high resolution and accuracy of modern mass spectrometers further enhance the reliability of these analyses. spectroscopyonline.com

Table 2: LC-MS/MS in Complex Mixture Analysis

| Stage | Description | Advantage |

| Liquid Chromatography (LC) | Separates the components of a complex mixture. thermofisher.com | High-resolution separation of analytes. |

| Ionization | The separated components are ionized before entering the mass spectrometer. | Prepares molecules for mass analysis. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the ionized molecules. thermofisher.com | Provides molecular weight information. |

| Tandem MS (MS/MS) | A specific ion is selected, fragmented, and the resulting fragments are analyzed. researchgate.net | Offers high specificity and structural information for confident identification. spectroscopyonline.com |

Computational Chemistry and Molecular Modeling Techniques

Molecular docking and dynamics simulations are powerful computational tools used to investigate the potential interactions between this compound and its biological targets at a molecular level. mdpi.comnih.govdost.gov.ph Molecular docking predicts the preferred orientation of a ligand (this compound) when it binds to a receptor protein, providing insights into the binding affinity and the specific amino acid residues involved in the interaction. frontiersin.orgscielo.sa.cr This information is crucial for understanding the compound's mechanism of action.

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. frontiersin.orgscielo.sa.cr MD simulations provide a dynamic view of the molecular interactions, allowing researchers to observe conformational changes and the stability of key interactions, such as hydrogen bonds, within the binding site. dost.gov.ph These simulations can help validate the docking results and provide a more comprehensive understanding of the binding event. dost.gov.phscielo.sa.cr

Table 3: Computational Modeling of this compound Interactions

| Technique | Purpose | Key Outputs |

| Molecular Docking | Predicts the binding pose and affinity of this compound to a target protein. frontiersin.org | Binding energy, identification of interacting amino acid residues. |

| Molecular Dynamics Simulation | Evaluates the stability and dynamics of the this compound-protein complex over time. dost.gov.phfrontiersin.org | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), analysis of intermolecular interactions (e.g., hydrogen bonds). scielo.sa.cr |

Network pharmacology offers a systems-level approach to understanding the therapeutic mechanisms of compounds like this compound. nih.govxiahepublishing.com This methodology integrates data from multiple sources, including genomics, proteomics, and drug-target databases, to construct and analyze complex biological networks. xiahepublishing.com By identifying the potential targets of this compound and mapping them onto protein-protein interaction (PPI) networks and signaling pathways, network pharmacology can help to elucidate the compound's polypharmacological effects. nih.gov

Software and tools used in network pharmacology enable the visualization and analysis of these complex networks, helping to identify key proteins (hubs) and signaling pathways that are significantly modulated by this compound. mdpi.com This approach moves beyond the "one-drug, one-target" paradigm and provides a more holistic understanding of how the compound exerts its biological effects through the modulation of multiple targets and pathways. nih.govxiahepublishing.com

In Vitro Cell-Based Assays for Activity Screening (e.g., NO Inhibition, Cell Proliferation Assays)

In vitro cell-based assays are fundamental for the initial screening and characterization of the biological activities of this compound. researchgate.netnih.govaxxam.com These assays provide a controlled environment to assess the compound's effects on specific cellular processes. nih.gov

For instance, assays measuring the inhibition of nitric oxide (NO) production in stimulated macrophage cell lines can indicate the anti-inflammatory potential of this compound. Cell proliferation assays, such as the MTT or BrdU assays, are used to evaluate the compound's effect on the growth of various cell lines, including cancer cells. nih.govsigmaaldrich.com These assays measure metabolic activity or DNA synthesis, respectively, to determine if this compound inhibits or promotes cell growth. sigmaaldrich.comnih.gov The results from these in vitro screens provide crucial preliminary data on the compound's bioactivity and guide further, more in-depth investigations. nottingham.ac.ukhvivo.com

Table 4: Common In Vitro Assays for this compound

| Assay Type | Purpose | Principle |

| NO Inhibition Assay | To assess anti-inflammatory activity. | Measures the reduction of nitric oxide production in stimulated cells. |

| MTT Assay | To evaluate effects on cell proliferation and viability. nih.gov | Measures the metabolic activity of living cells, which is proportional to the number of viable cells. sigmaaldrich.com |

| BrdU Assay | To assess effects on cell proliferation. | Measures the incorporation of bromodeoxyuridine (BrdU) into newly synthesized DNA during cell division. sigmaaldrich.com |

Research Gaps, Challenges, and Future Directions

Comprehensive Elucidation of Complete Biosynthetic Pathways specific to Carnosifloside I

A significant gap in the current understanding of this compound lies in its biosynthesis. While it is generally accepted that megastigmane glycosides are derived from the oxidative degradation of carotenoids, the specific enzymatic steps and regulatory mechanisms that lead to the formation of this compound are not fully understood. researchgate.netmdpi.com The biosynthesis of similar compounds has been explored through feeding experiments with labeled precursors, but a detailed pathway for this compound is yet to be established. researchgate.net Future research should aim to identify and characterize the specific enzymes, such as glycosyltransferases and oxidoreductases, involved in its formation. This knowledge would not only provide fundamental insights into plant biochemistry but could also open avenues for biotechnological production of this compound and related compounds.

Deeper Understanding of Multi-target and Network-Level Pharmacological Effects

The pharmacological activity of this compound is likely not due to interaction with a single target but rather a complex interplay with multiple cellular pathways. Network pharmacology studies have begun to map the potential targets of this compound and other compounds from medicinal plants, suggesting interactions with various proteins and signaling pathways. nih.govtmrjournals.comxiahepublishing.comresearchgate.net However, these computational predictions require experimental validation to confirm the direct targets and elucidate the downstream effects. Future investigations should employ a systems biology approach, combining 'omics' technologies (genomics, proteomics, metabolomics) with network analysis to build a comprehensive picture of how this compound modulates cellular networks. This will be essential for understanding its therapeutic effects and identifying potential off-target interactions.

Development of More Potent and Selective this compound Analogues

To enhance the therapeutic potential of this compound, the development of synthetic analogues with improved potency, selectivity, and pharmacokinetic properties is a promising area of research. researchgate.net By modifying the chemical structure of this compound, it may be possible to increase its binding affinity for specific targets, improve its stability in the body, and reduce potential side effects. nih.govnih.gov This could involve altering the glycosylation pattern, modifying the megastigmane skeleton, or conjugating it with other molecules to improve its delivery to target tissues. mdpi.com The synthesis and biological evaluation of a library of this compound analogues could lead to the discovery of new drug candidates with superior therapeutic profiles.

Application of Advanced Computational and Artificial Intelligence Models for Predictive Research

Advanced computational methods, including artificial intelligence (AI) and machine learning, can significantly accelerate research into this compound. researchgate.net These models can be used to predict the biological activities of novel analogues, identify potential drug targets, and analyze complex biological data from 'omics' studies. nih.gov For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical features of this compound and its analogues with their biological effects, guiding the design of more potent compounds. AI can also be used to analyze large datasets from network pharmacology to identify key pathways and predict synergistic interactions.

Exploration of Novel Biological Activities and Therapeutic Applications in Diverse Disease Models

While current research has focused on certain biological activities of this compound and other megastigmane glycosides, such as anti-inflammatory and antioxidant effects, their full therapeutic potential remains to be explored. ontosight.aiontosight.aiontosight.ai Future studies should investigate a broader range of biological activities in various disease models. This could include exploring its potential in neurodegenerative diseases, metabolic disorders, and as an immunomodulatory agent. rsc.org Investigating the effects of this compound in different in vitro and in vivo models will be crucial for identifying new therapeutic applications and expanding its potential clinical utility. psu.edu

Methodological Advancements in Efficient Isolation and Purification for Larger Scale Research

A major bottleneck for in-depth research on this compound is the difficulty in obtaining large quantities of the pure compound. justia.com Current isolation and purification methods are often laborious and yield small amounts, which limits the scope of biological and preclinical studies. mdpi.commdpi.compsu.eduepo.org Developing more efficient and scalable methods for its extraction, isolation, and purification is therefore a critical challenge. google.com This could involve exploring advanced chromatographic techniques, such as counter-current chromatography or supercritical fluid chromatography, as well as optimizing extraction protocols. researchgate.net Methodological advancements in this area would provide the necessary quantities of this compound for comprehensive pharmacological and toxicological evaluation, paving the way for potential clinical applications.

Addressing Stereochemical Complexities in Synthetic Routes

The total synthesis of this compound remains a significant challenge, primarily due to the stereochemical complexity of the cucurbitane skeleton and the attached glycosides. The molecule contains numerous stereocenters, and their precise spatial arrangement is crucial for its biological activity.

Developing a stereoselective synthesis would require innovative strategies to control the formation of each chiral center. This includes the development of new catalytic methods and the use of chiral auxiliaries or asymmetric catalysis to guide the stereochemical outcome of key reactions. The synthesis of the glycosidic linkages also presents a challenge, as the anomeric configuration of the sugars must be controlled.

Future research in this area will likely focus on developing more efficient and stereoselective methods for the construction of the cucurbitane core and for the glycosylation of complex aglycones. Success in this area would not only provide access to this compound for further biological testing but would also advance the field of complex natural product synthesis.

Q & A

Basic Research Questions

Q. How can Carnosifloside I be isolated and characterized from its natural sources?

- Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like preparative HPLC or column chromatography. Structural characterization requires NMR (¹H, ¹³C, 2D-COSY/HMBC), high-resolution mass spectrometry (HRMS), and comparison with published spectral databases. Purity validation should adhere to pharmacopeial standards using HPLC-DAD/ELSD .

Q. What are the validated analytical methods for quantifying this compound in complex matrices?

- Methodological Answer: Develop a UPLC-MS/MS protocol with optimized mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18 or HILIC). Validate specificity, linearity (R² > 0.995), accuracy (recovery 90–110%), and precision (RSD < 5%) per ICH Q2(R1) guidelines. Include matrix effect studies for biological samples .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

- Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with positive controls (e.g., ascorbic acid). Standardize cell lines (e.g., HepG2, RAW264.7), exposure times (24–72 hours), and dose ranges (0.1–100 μM). Include solvent controls to rule out vehicle interference .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway for this compound derivatives?

- Methodological Answer: Apply Design of Experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to maximize yield and minimize byproducts. Characterize intermediates via FTIR and XRD to confirm regioselectivity .

Q. How to resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer: Conduct a systematic meta-analysis of existing data, focusing on variables like assay conditions (pH, temperature), cell passage numbers, and compound purity. Validate findings using orthogonal assays (e.g., ELISA alongside Western blot) and share raw data for cross-lab reproducibility .

Q. What strategies are effective for studying this compound’s pharmacokinetics in vivo?

- Methodological Answer: Use LC-MS/MS to measure plasma/tissue concentrations post-administration (oral/IP/IV). Apply non-compartmental analysis (NCA) for AUC, Cmax, and t½ calculations. Include bile-duct cannulated models to assess enterohepatic recirculation .

Q. What computational strategies predict this compound’s molecular targets?

- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger) against target libraries (e.g., PDB, ChEMBL). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-reference with transcriptomic/proteomic data to identify pathway enrichments .

Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodological Answer: Synthesize analogs with systematic modifications (e.g., glycosylation, methylation). Test bioactivity in parallel assays (e.g., enzyme inhibition, antimicrobial susceptibility). Use principal component analysis (PCA) to correlate structural features with activity trends .

Methodological Considerations for Data Reporting

- Data Contradictions : Always report batch-to-batch variability, solvent residues (HPLC traces), and endotoxin levels in cell-based studies .

- Reproducibility : Include detailed supplementary materials (e.g., NMR spectra, chromatograms) and adhere to FAIR data principles .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.